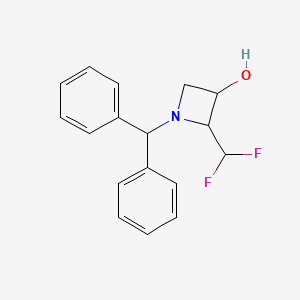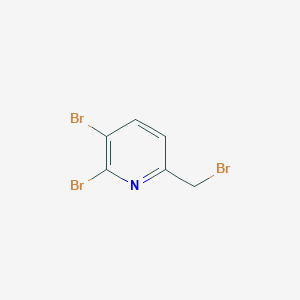
2,3-Dibromo-6-(bromomethyl)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Dibromo-6-(bromomethyl)pyridine is a halogenated pyridine derivative with the molecular formula C6H4Br3N. This compound is characterized by the presence of three bromine atoms attached to the pyridine ring, making it a valuable intermediate in organic synthesis and various industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dibromo-6-(bromomethyl)pyridine typically involves the bromination of 6-methylpyridine. The process can be carried out using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction conditions often include:
Temperature: 0-25°C
Solvent: Acetic acid or carbon tetrachloride
Reaction Time: Several hours to ensure complete bromination
Industrial Production Methods: On an industrial scale, the production of this compound follows similar principles but is optimized for higher yields and cost-effectiveness. Continuous flow reactors and automated systems are employed to maintain consistent reaction conditions and improve efficiency.
Analyse Des Réactions Chimiques
Types of Reactions: 2,3-Dibromo-6-(bromomethyl)pyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atoms can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form pyridine N-oxides using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction of the bromine atoms can be achieved using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Nucleophilic Substitution: Solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) at temperatures ranging from 0-50°C.
Oxidation: Aqueous or organic solvents at room temperature.
Reduction: Anhydrous conditions with inert atmosphere (e.g., nitrogen or argon).
Major Products:
Substitution Products: Various substituted pyridines depending on the nucleophile used.
Oxidation Products: Pyridine N-oxides.
Reduction Products: Dehalogenated pyridines.
Applications De Recherche Scientifique
2,3-Dibromo-6-(bromomethyl)pyridine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Serves as a precursor for bioactive compounds that can be used in drug discovery and development.
Medicine: Investigated for its potential in developing new therapeutic agents, particularly in oncology and antimicrobial research.
Industry: Utilized in the production of specialty chemicals, dyes, and polymers.
Mécanisme D'action
The mechanism by which 2,3-Dibromo-6-(bromomethyl)pyridine exerts its effects is largely dependent on its chemical reactivity. The bromine atoms make the compound highly reactive towards nucleophiles, facilitating the formation of various derivatives. These derivatives can interact with biological targets, such as enzymes and receptors, through covalent bonding or non-covalent interactions, leading to biological activity.
Comparaison Avec Des Composés Similaires
2,6-Dibromopyridine: Lacks the bromomethyl group, making it less reactive in certain nucleophilic substitution reactions.
2,3,5-Tribromopyridine: Contains an additional bromine atom, which can influence its reactivity and applications.
2,3-Dibromo-5-(bromomethyl)pyridine: Similar structure but with different bromine atom positions, affecting its chemical behavior.
Uniqueness: 2,3-Dibromo-6-(bromomethyl)pyridine is unique due to the specific positioning of its bromine atoms, which imparts distinct reactivity and makes it a versatile intermediate in organic synthesis. Its ability to undergo multiple types of chemical reactions and form a wide range of derivatives sets it apart from other halogenated pyridines.
Propriétés
Formule moléculaire |
C6H4Br3N |
|---|---|
Poids moléculaire |
329.81 g/mol |
Nom IUPAC |
2,3-dibromo-6-(bromomethyl)pyridine |
InChI |
InChI=1S/C6H4Br3N/c7-3-4-1-2-5(8)6(9)10-4/h1-2H,3H2 |
Clé InChI |
RUKYMNVZSMGYSC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(N=C1CBr)Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


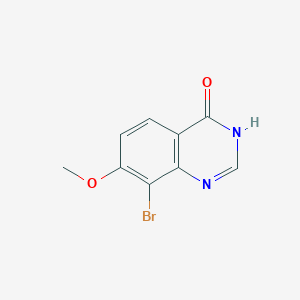

![2-Iodo-5-(trifluoromethyl)-[1,2,4]triazolo[1,5-A]pyridine](/img/structure/B13034687.png)
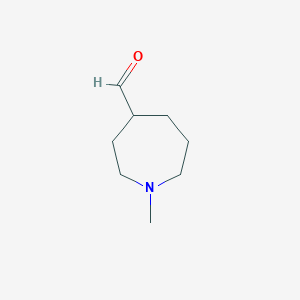
![cis-3,5-Dimethyl-2,3,4,5-tetrahydro-1H-benzo[E][1,4]diazepine](/img/structure/B13034705.png)
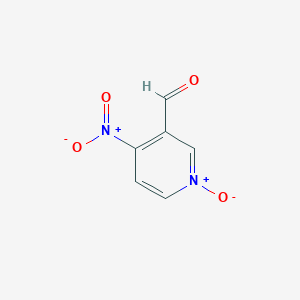
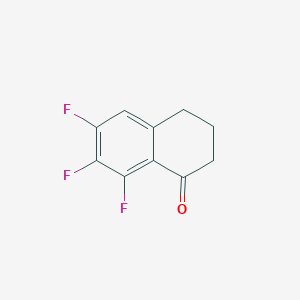

![(3-{[(Tert-butyldimethylsilyl)oxy]methyl}oxetan-3-yl)methanol](/img/structure/B13034736.png)

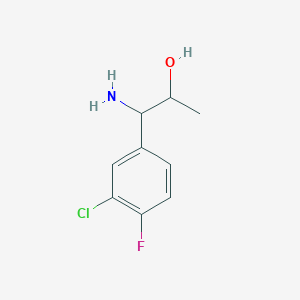
![7-Phenyl-5H-pyrrolo[2,3-B]pyrazin-2-amine](/img/structure/B13034759.png)

